4-{1-[(6-Pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine is a small molecule that acts as a potent and selective allosteric antagonist of the cannabinoid receptor type 1 (CB1). [] It has been primarily investigated in the context of understanding CB1 receptor pharmacology and its potential therapeutic applications in various neurological and metabolic disorders. [, ]
While a detailed synthesis route for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine is not explicitly provided in the provided literature, its synthesis likely involves a multi-step process. This could include reacting a piperidine-4-carboxylic acid derivative with 6-chloronicotinoyl chloride to form the central amide bond, followed by subsequent modifications to introduce the morpholine and pyrrolidine rings. []
The molecule consists of a central piperidine ring with a morpholine ring at the 4-position and a 6-pyrrolidin-1-ylpyridin-3-ylcarbonyl group attached to the nitrogen. [] Detailed structural information, including bond lengths, angles, and conformations, would require computational analysis or experimental techniques like X-ray crystallography.
4-{1-[(6-Pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine functions as an allosteric antagonist of the CB1 receptor. [, ] This means it binds to a site distinct from the orthosteric site where the endogenous cannabinoids bind. [] Binding of this molecule to the allosteric site induces a conformational change in the receptor, altering its affinity for orthosteric ligands and inhibiting downstream signaling pathways. [] This allosteric modulation has been shown to have agonist-dependent effects, with different efficacies observed depending on the orthosteric ligand used. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2